REACTION_CXSMILES
|
C([C@@H:5]1[CH2:10][N:9]([CH2:11][CH2:12][CH3:13])[C@@H:8]([CH3:14])[CH2:7][C:6]1=[O:15])(OC)=O.[OH-].[Na+]>Cl>[CH3:14][CH:8]1[CH2:7][C:6](=[O:15])[CH2:5][CH2:10][N:9]1[CH2:11][CH2:12][CH3:13] |f:1.2|
|
Name
|
(±)-trans-5-carbomethoxy-2-methyl-4-oxo-1-propyl piperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)[C@H]1C(C[C@@H](N(C1)CCC)C)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
extracted with 5×100 mL of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1N(CCC(C1)=O)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |